molecular formula C17H18N4O2 B12171051 N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12171051
M. Wt: 310.35 g/mol
InChI Key: KNZPEHMOZVUMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-10-8-14(15-11(2)20-21(3)16(15)18-10)17(22)19-12-6-5-7-13(9-12)23-4/h5-9H,1-4H3,(H,19,22)

InChI Key

KNZPEHMOZVUMEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is followed by hydrolysis under reflux conditions in n-butanol to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Antitubercular Activity

The most notable biological activity of this compound is its potential as an antitubercular agent. Studies have shown that it exhibits inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis .

The compound's antitubercular activity is believed to be due to its ability to inhibit specific enzymes or receptors involved in bacterial metabolism. One potential target is pantothenate synthetase from M. tuberculosis (MTBPS), an enzyme crucial for the bacterium's survival .

In Vitro Studies

In vitro studies using the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv strain have demonstrated the compound's efficacy . While specific data for this exact compound are not provided in the search results, similar pyrazolo[3,4-b]pyridine derivatives have shown promising results.

Other Potential Biological Activities

While the primary focus has been on its antitubercular properties, N-(3-methoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may possess additional biological activities:

  • Anti-inflammatory properties
  • Analgesic effects
  • Potential applications in treating gastro-intestinal diseases
  • Possible efficacy in addressing Alzheimer's disease
  • Potential use in managing alcohol withdrawal symptoms

These potential applications are based on the general properties of pyrazolo[3,4-b]pyridine derivatives and require further specific studies on this particular compound.

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features:

  • The pyrazolo[3,4-b]pyridine core is essential for its biological activity.
  • The methoxy-substituted phenyl group may contribute to its binding affinity to target proteins.
  • The three methyl groups and the carboxamide functional group enhance its reactivity and interaction with biological targets.

Comparative Analysis

While specific comparative data for this compound are not available in the search results, studies on similar compounds provide insights into the potential of this class of molecules:

CompoundSubstitution PatternBiological Activity
Target CompoundN(1)CH3, C(3)H, C(4)CONH-3-methoxyphenyl, C(5)H, C(6)CH3Antitubercular (specific data not available)
Similar CompoundN(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMePromising antituberculotic activity

This comparison suggests that slight modifications in the substitution pattern can significantly affect the biological activity of pyrazolo[3,4-b]pyridine derivatives.

Future Research Directions

To fully elucidate the biological activity of this compound, several areas require further investigation:

  • Detailed in vitro and in vivo studies specifically focusing on this compound.
  • Exploration of its potential synergistic effects with existing antitubercular drugs.
  • Investigation of its efficacy against drug-resistant strains of M. tuberculosis.
  • Comprehensive toxicology studies to assess its safety profile.
  • Structure-activity relationship studies to optimize its antitubercular activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.